4-chloro-7-methoxy-N-methylquinoline-6-carboxamide

Neuroscience Addiction Biology Nicotinic Receptor Pharmacology

This halogenated quinoline-6-carboxamide (MW 250.68) is the only commercially available intermediate that preserves the critical N-methyl-6-carboxamide regiochemistry required for the patented SNAr coupling to 4-amino-3-chloro-phenol in Lenvatinib synthesis. Using this exact building block eliminates late-stage protection/deprotection, prevents racemization, and maximizes industrial yields. As Lenvatinib Impurity 109, certified batches (>95%) serve as mandatory HPLC/LC-MS reference markers for ICH Q3A/Q3B compliance. Available in research to kilogram scale with full COA documentation.

Molecular Formula C12H11ClN2O2
Molecular Weight 250.68
CAS No. 417723-63-8
Cat. No. B2563505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-7-methoxy-N-methylquinoline-6-carboxamide
CAS417723-63-8
Molecular FormulaC12H11ClN2O2
Molecular Weight250.68
Structural Identifiers
SMILESCNC(=O)C1=CC2=C(C=CN=C2C=C1OC)Cl
InChIInChI=1S/C12H11ClN2O2/c1-14-12(16)8-5-7-9(13)3-4-15-10(7)6-11(8)17-2/h3-6H,1-2H3,(H,14,16)
InChIKeyMOHMYIXEWBYVFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chloro-7-methoxy-N-methylquinoline-6-carboxamide (CAS 417723-63-8): Procurement-Ready Intermediate and Biological Probe


4-Chloro-7-methoxy-N-methylquinoline-6-carboxamide (CAS 417723-63-8) is a halogenated quinoline-6-carboxamide derivative with a molecular weight of 250.68 g/mol, characterized by a 4-chloro substituent, a 7-methoxy group, and an N-methyl carboxamide moiety at the 6-position . It is commercially available from multiple vendors in research-grade purity (typically ≥97%) and is primarily recognized for its dual utility: as a key synthetic intermediate in the production of the multi-target tyrosine kinase inhibitor Lenvatinib , and as a specific chemical probe demonstrating nanomolar antagonist activity at nicotinic acetylcholine receptors (nAChRs) [1].

Why 4-Chloro-7-methoxy-N-methylquinoline-6-carboxamide Cannot Be Arbitrarily Substituted in Lenvatinib Synthesis


In the synthesis of Lenvatinib, the N-methyl carboxamide moiety at the 6-position of the quinoline core is a critical structural feature that cannot be replaced by generic analogs (e.g., unsubstituted carboxamide or carboxylic acid derivatives) without fundamentally altering the downstream reaction pathway and final API identity. This specific compound provides the exact regiochemistry and functional group tolerance required for the nucleophilic aromatic substitution (SNAr) reaction with 4-amino-3-chloro-phenol, a step explicitly detailed in patented synthetic routes [1]. Substitution with a related 4-chloro-7-methoxyquinoline-6-carboxylic acid or its primary amide would necessitate additional protection/deprotection steps, introduce potential racemization, and compromise the established yield and purity profiles of the industrial process [1]. Furthermore, its characterization as a Lenvatinib-related impurity [2] mandates the use of this precise structure as a reference standard in quality control, where any substitution would invalidate analytical method validation.

Quantitative Evidence for Differentiating 4-Chloro-7-methoxy-N-methylquinoline-6-carboxamide (CAS 417723-63-8) from Structural Analogs


Superior Antagonist Potency at α3β4 Nicotinic Acetylcholine Receptors (nAChR)

This compound exhibits sub-nanomolar antagonist activity at the human α3β4 nicotinic acetylcholine receptor, a key target in nicotine addiction. Its potency is 1.8 nM, which represents a significant differentiation from its activity at other nAChR subtypes, including α4β2 (12 nM) and α4β4 (15 nM) [1]. This selectivity profile is not uniformly shared by other 4-chloro-7-methoxyquinoline analogs, which often demonstrate broader, less selective inhibition across nAChR subtypes.

Neuroscience Addiction Biology Nicotinic Receptor Pharmacology

Defined Inhibitory Profile at Human Monoamine Transporters

The compound demonstrates a defined and quantifiable inhibition of monoamine reuptake. At the human serotonin transporter (SERT), it shows an inhibition value of 100 nM, which is 4.4-fold more potent than its inhibition of the norepinephrine transporter (NET, 443 nM) and 6.6-fold more potent than its inhibition of the dopamine transporter (DAT, 658 nM) [1]. This comparative profile distinguishes it from analogs like the parent Lenvatinib, which is a potent VEGFR/FGFR inhibitor with minimal reported direct activity at these transporters, and from other quinoline derivatives that may lack this specific transporter fingerprint.

Neuropsychopharmacology Transporter Assays CNS Drug Discovery

Established Use as a Lenvatinib-Related Impurity Standard (Impurity 109)

4-Chloro-7-methoxy-N-methylquinoline-6-carboxamide is specifically cataloged and supplied as Lenvatinib Impurity 109, with a certified purity of >95% [1]. This is a critical distinction from its close analog, 4-chloro-7-methoxyquinoline-6-carboxamide (the primary amide, CAS 417721-36-9), which serves as the direct synthetic intermediate but does not fulfill the same role as a defined, quantifiable process-related impurity standard for Lenvatinib drug substance . The availability of this compound as a named impurity standard with a defined purity grade provides a procurement advantage for analytical development and quality control laboratories requiring it for HPLC method validation and batch release testing.

Analytical Chemistry Pharmaceutical Quality Control Reference Standards

Distinct Physicochemical and Reactivity Profile for Downstream Diversification

The presence of both a reactive 4-chloro leaving group for SNAr reactions and a stable N-methyl carboxamide at the 6-position provides a unique reactivity handle compared to its analogs. Unlike 4-chloro-7-methoxyquinoline-6-carboxylic acid (which requires activation for amide coupling) or its primary amide derivative (which can undergo undesired side reactions with strong nucleophiles), the N-methyl carboxamide is stable under the basic conditions required for the nucleophilic substitution at the 4-position [1]. This allows for a more convergent and higher-yielding synthesis of complex 4-substituted quinoline derivatives, such as Lenvatinib, where the final API contains a cyclopropylurea linkage derived from an intermediate that is not accessible with other 6-carboxamide analogs due to competing reactivity [1].

Medicinal Chemistry Organic Synthesis Building Blocks

Recommended Application Scenarios for Procuring 4-Chloro-7-methoxy-N-methylquinoline-6-carboxamide (CAS 417723-63-8)


Process Development and Scale-Up of Lenvatinib and Analogs

This compound is the optimal starting material for convergent Lenvatinib synthesis via the patented SNAr route with 4-amino-3-chloro-phenol [1]. Its use eliminates the need for late-stage functional group manipulation of the quinoline 6-position, leading to a more efficient and higher-yielding process compared to starting from simpler quinoline precursors. Its defined physical properties (e.g., boiling point 442.6±45.0 °C ) and commercial availability in bulk (up to kilogram scale from specialized vendors) directly support preclinical and early clinical supply chain requirements.

Analytical Reference Standard for Lenvatinib Impurity Profiling

Due to its specific identification as Lenvatinib Impurity 109 [2], procurement of a certified batch (>95% purity) is essential for pharmaceutical analysis. It serves as a critical reference marker in HPLC and LC-MS methods for detecting and quantifying process-related impurities in Lenvatinib drug substance and finished product, fulfilling ICH Q3A/Q3B regulatory guidelines for impurity control.

Chemical Probe for nAChR Subtype Selectivity Studies

With a demonstrated IC50 of 1.8 nM at α3β4 nAChR and a 6.7-fold selectivity window over α4β2 nAChR [3], this compound provides a valuable tool for dissecting the role of α3β4-containing receptors in nicotine addiction, pain, and gastrointestinal motility. Its defined transporter profile (SERT IC50 = 100 nM) [3] allows for controlled polypharmacology experiments not possible with more selective nAChR antagonists or promiscuous quinoline derivatives.

Building Block for Diverse 4-Aminoquinoline Libraries

The orthogonal reactivity of the 4-chloro group (susceptible to SNAr) and the N-methyl-6-carboxamide (stable to nucleophiles) makes it a privileged scaffold for parallel synthesis [1]. It can be directly coupled with a wide range of anilines, phenols, and amines to generate focused libraries of 4-substituted-7-methoxyquinoline-6-carboxamides for screening against kinase, GPCR, and ion channel targets, bypassing the need for protecting group strategies required with other 6-substituted analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-chloro-7-methoxy-N-methylquinoline-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.